molecular formula C19H18N4O B2415675 (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide CAS No. 2321334-13-6

(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide

Cat. No.: B2415675
CAS No.: 2321334-13-6
M. Wt: 318.38
InChI Key: AENPSQYLEQIHHM-ZHACJKMWSA-N
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Description

(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, featuring a pyrazole ring linked to a phenylprop-2-enamide moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide is unique due to its specific combination of a pyrazole ring and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-23-16(13-18(22-23)17-9-5-6-12-20-17)14-21-19(24)11-10-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,24)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENPSQYLEQIHHM-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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